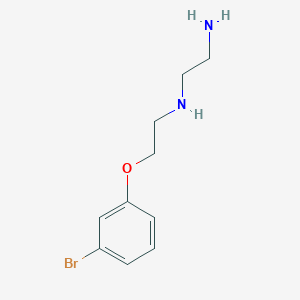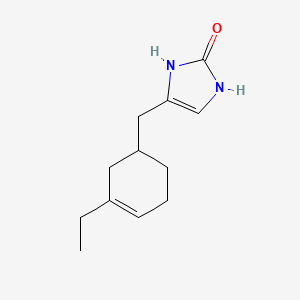![molecular formula C17H14N4O2 B8606067 N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B8606067.png)
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety through an acetamidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamidine linkage under controlled conditions, often using reagents such as acetic anhydride and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidine group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular functions. For instance, it can affect microtubule assembly, resulting in mitotic blockade and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-3-yl}acetamide : Contains a similar benzodioxole group but has a more complex structure with additional functional groups .
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the core structure and functional groups.
Uniqueness
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its specific combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H14N4O2/c1-10(18)20-13-3-4-14-12(6-13)8-19-17(21-14)11-2-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H2,18,20) |
Clave InChI |
FJFRQQKLNHHDLI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8605985.png)
![tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
![4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol](/img/structure/B8605999.png)


![N,N-Bis(2-(2,6-dioxo-4-morpholinyl)ethyl]glycine](/img/structure/B8606023.png)



![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)




